molecular formula C9H13N3 B3367965 1-(m-Tolyl)-3,3-dimethyltriazine CAS No. 20241-03-6

1-(m-Tolyl)-3,3-dimethyltriazine

Cat. No.: B3367965
CAS No.: 20241-03-6
M. Wt: 163.22 g/mol
InChI Key: FQSKSHNJOFUZJJ-UHFFFAOYSA-N
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Description

1-(m-Tolyl)-3,3-dimethyltriazine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of the m-tolyl group (a methyl-substituted phenyl group) and two methyl groups on the triazine ring makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)-3,3-dimethyltriazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of m-tolyl hydrazine with acetone in the presence of an acid catalyst can yield the desired triazine compound. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(m-Tolyl)-3,3-dimethyltriazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(m-Tolyl)-3,3-dimethyltriazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(m-Tolyl)-3,3-dimethyltriazine involves its interaction with specific molecular targets. The triazine ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

    1-(p-Tolyl)-3,3-dimethyltriazine: Similar structure but with the tolyl group in the para position.

    1-(o-Tolyl)-3,3-dimethyltriazine: Similar structure but with the tolyl group in the ortho position.

    3,3-Dimethyl-1-phenyltriazine: Lacks the methyl substitution on the phenyl ring.

Uniqueness: 1-(m-Tolyl)-3,3-dimethyltriazine is unique due to the specific positioning of the m-tolyl group, which can influence its reactivity and interactions. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.

Properties

IUPAC Name

N-methyl-N-[(3-methylphenyl)diazenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-8-5-4-6-9(7-8)10-11-12(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSKSHNJOFUZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879559
Record name 1-(3-TOLYL)-3,3-DIMETHYLTRIAZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20241-03-6
Record name 3,3-Dimethyl-1-(3-methylphenyl)-1-triazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20241-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-m-tolyltriazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(m-Tolyl)-3,3-dimethyltriazine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136067
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-TOLYL)-3,3-DIMETHYLTRIAZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DIMETHYL-1-M-TOLYLTRIAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6385U63F7B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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